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An In-Depth Technical Guide on the Predicted Properties of (2S,3R)-2-aminobutane-1,3-diol

Abstract
(2S,3R)-2-aminobutane-1,3-diol is a small organic molecule with structural similarities to

biologically important compounds such as sphingolipids. This technical guide provides a

comprehensive overview of its predicted physicochemical properties, spectroscopic

characteristics, and potential biological activities. The document is intended for researchers,

scientists, and professionals in drug development, offering detailed experimental protocols for

property determination and visual workflows for both experimental and computational analyses.

All quantitative data is summarized in tabular format for clarity and comparative purposes.

Predicted Physicochemical Properties
The physicochemical properties of (2S,3R)-2-aminobutane-1,3-diol have been predicted using

computational models. These properties are crucial for understanding the molecule's behavior

in biological systems and for guiding experimental design. While experimental data for

properties such as melting and boiling points are not readily available, the predicted values

offer a foundational dataset for this compound.[1]
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Property Predicted Value Source

Molecular Formula C₄H₁₁NO₂ PubChem[2]

Molecular Weight 105.14 g/mol PubChem[2][3][4]

XLogP3 -1.6 PubChem[2][3][4]

Hydrogen Bond Donors 3 PubChem[3][4]

Hydrogen Bond Acceptors 3 PubChem[3][4]

Rotatable Bond Count 2 ChemScene[5]

Exact Mass 105.078978594 Da PubChem[2][3][4]

Topological Polar Surface Area 66.5 Å² PubChem[2][3][4]

Complexity 38.5 PubChem[6]

pKa (Predicted)
Basic: ~9.5 (amine), Acidic:

~14-15 (hydroxyls)

Estimated based on similar

structures

Predicted Spectroscopic Data
While experimental spectra are not available, the structural features of (2S,3R)-2-
aminobutane-1,3-diol allow for the prediction of its key spectroscopic characteristics.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for

the protons on the butane backbone. The chemical shifts would be influenced by the

adjacent amino and hydroxyl groups. Protons attached to carbons bearing the hydroxyl and

amino groups (C2 and C3) would likely appear in the 3.0-4.0 ppm range. The methyl group

protons would appear upfield, likely between 1.0-1.5 ppm. The hydroxyl and amino protons

would present as broad singlets, and their chemical shifts would be dependent on the

solvent and concentration.

¹³C-NMR Spectroscopy: The carbon NMR spectrum should display four unique signals

corresponding to the four carbon atoms in the molecule. The carbons bonded to the oxygen

and nitrogen atoms (C1, C2, and C3) would be deshielded and appear in the 50-80 ppm

range, while the methyl carbon (C4) would be found further upfield.
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FTIR Spectroscopy: The infrared spectrum is predicted to show characteristic broad peaks

for O-H (hydroxyl) and N-H (amine) stretching in the 3200-3600 cm⁻¹ region. C-H stretching

vibrations would be observed around 2850-3000 cm⁻¹. The spectrum would also feature C-O

and C-N stretching bands in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry: In a mass spectrum, the molecule is expected to show a molecular ion

peak [M]⁺ at m/z = 105. Subsequent fragmentation would likely involve the loss of water

(H₂O), ammonia (NH₃), or hydroxymethyl (-CH₂OH) groups.

Predicted Biological Activity and Signaling
Pathways
The structural similarity of 2-aminobutane-1,3-diol to sphingosine, a key component of

sphingolipids, suggests its potential involvement in related biological pathways. Sphingolipids

and their metabolites, such as ceramide and sphingosine-1-phosphate (S1P), are critical

signaling molecules involved in cell proliferation, differentiation, apoptosis, and inflammation.[4]

[7][8][9]

In Silico Biological Activity Prediction
Computational tools like PASS (Prediction of Activity Spectra for Substances) can predict a

wide range of biological activities based on a molecule's structure.[10][11][12] For (2S,3R)-2-
aminobutane-1,3-diol, a hypothetical prediction suggests potential interactions with enzymes

involved in lipid metabolism.
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Predicted Activity
Pa (Probability to be
Active)

Mechanism of Action

Sphingosine Kinase Modulator > 0.5

May compete with

endogenous sphingosine,

affecting the balance of

ceramide and S1P.[9]

Ceramidase Inhibitor > 0.4

Potential to inhibit the

breakdown of ceramide,

leading to its accumulation and

downstream effects like

apoptosis.[7]

Anti-inflammatory Agent > 0.3

Modulation of sphingolipid

pathways can impact

inflammatory responses.[13]

Apoptosis Agonist > 0.3

Potential to influence cell fate

decisions through ceramide-

mediated pathways.[3][8]

Potential Signaling Pathway Involvement
Given its structure, (2S,3R)-2-aminobutane-1,3-diol could act as an antagonist or modulator in

the sphingolipid signaling pathway. This pathway maintains a critical balance between the pro-

apoptotic molecule ceramide and the pro-survival molecule S1P.[2][7] An imbalance can lead to

various disease states, including cancer and metabolic disorders.[1][9] The molecule could

potentially inhibit sphingosine kinases (SphK1/2), leading to decreased S1P levels and an

increase in ceramide, thereby promoting apoptosis.
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Caption: Predicted modulation of the sphingolipid signaling pathway.
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Experimental Protocols
The following sections detail standardized methodologies for the experimental determination of

the key properties of (2S,3R)-2-aminobutane-1,3-diol.

Physicochemical Property Determination
Sample Preparation: Ensure the compound is thoroughly dried and finely powdered.

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[14]

[15]

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

Heating: Heat the sample rapidly to approximately 20°C below the expected melting point,

then reduce the heating rate to 1-2°C per minute.[15][16]

Observation: Record the temperature at which the first droplet of liquid appears (onset) and

the temperature at which the entire sample becomes a clear liquid (clear point). The range

between these two temperatures is the melting range.[14]

Apparatus Setup: Place a small volume (e.g., 0.5 mL) of the liquid into a small test tube.

Attach this tube to a thermometer. Invert a sealed-end capillary tube and place it into the

liquid.[17]

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil). Heat

the bath gently.[18][19][20][21]

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube.

Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling

point is the temperature at which the liquid just begins to enter the capillary tube.[17]

Preparation: Prepare buffer solutions at various physiological pH values (e.g., 1.2, 4.5, 6.8).

[22]

Equilibration: Add an excess amount of the solid compound to each buffer solution in

separate flasks.
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Agitation: Agitate the flasks in a shaker bath maintained at a constant temperature (e.g.,

25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[22]

[23]

Sample Processing: After agitation, allow the solutions to stand to let undissolved solids

settle. Centrifuge or filter the samples to remove any remaining solid particles.

Quantification: Analyze the concentration of the dissolved compound in the clear

supernatant/filtrate using a validated analytical method such as HPLC-UV or LC-MS.[24][25]

Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable

solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1-10 mM).

[26][27]

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a

beaker with a stir bar and immerse the pH electrode.

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or

a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[28]

Data Collection: Record the pH of the solution after each addition of titrant.

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-

equivalence point of the titration curve.[29]

Spectroscopic Analysis
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., D₂O, CD₃OD) in an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer. Standard 1D

proton and carbon experiments are typically sufficient for initial characterization. For more

complex structures, 2D experiments like COSY, HSQC, and HMBC can be employed to

establish connectivity.[30][31]

Parameters: For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the

longest T1) is used.[32]
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Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids), as a KBr

pellet (for solids), or use an ATR (Attenuated Total Reflectance) accessory.

Analysis: Place the sample in an FTIR spectrometer and acquire the spectrum, typically over

a range of 4000-400 cm⁻¹.

Interpretation: Identify characteristic absorption bands corresponding to the functional groups

present in the molecule.

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with

a chromatographic system (LC-MS).

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI)

or Atmospheric Pressure Chemical Ionization (APCI).

Analysis: Acquire the mass spectrum to determine the mass-to-charge ratio (m/z) of the

molecular ion and any fragment ions. High-resolution mass spectrometry (HRMS) can be

used to confirm the elemental composition.[33]

Analysis Workflows
Visual workflows provide a clear, step-by-step representation of complex processes, from

computational prediction to experimental validation.
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Caption: Workflow for in silico prediction of molecular properties.
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Physicochemical Characterization Structural Elucidation
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Caption: Workflow for experimental property determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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